tert-Butyl 2-(1-(ethylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-(ethylamino)ethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(ethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves:
Starting Materials: Piperidine, tert-butyl chloroformate, and ethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.
Purification: Industrial purification methods include distillation, crystallization, and advanced chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(1-(ethylamino)ethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(ethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other macromolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds contain the piperidine ring and tert-butyl group, they differ in the substituents attached to the piperidine ring.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure. For example, tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is used in the synthesis of biologically active molecules, while tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate is explored for its potential as a pharmaceutical intermediate.
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 2-[1-(ethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-15-11(2)12-9-7-8-10-16(12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
WHOFLFSNQKOUML-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1CCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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